

Quality Control & Performance Guide: 6-Chloro-5-ethoxypyridin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-5-ethoxypyridin-3-amine

Cat. No.: B11801946

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Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: **6-Chloro-5-ethoxypyridin-3-amine** (CAS: 1352882-51-9)
Application: Key intermediate for SHP2 inhibitors (e.g., TNO155 analogs) and kinase drug discovery.

Executive Summary & Comparison Strategy

This guide provides an in-depth technical analysis of **6-Chloro-5-ethoxypyridin-3-amine**, a scaffold critical for installing the 6-chloro-5-alkoxypyridine motif found in allosteric SHP2 inhibitors. Unlike generic certificates of analysis (CoA), this document correlates Quality Control (QC) parameters directly with downstream reaction performance.

We compare two distinct "Quality Grades" often encountered in the supply chain, defined by their synthesis origin:

- **Grade A (Catalytic Hydrogenation Derived):** Characterized by low metal content but high risk of hydrodechlorination impurities.
- **Grade B (Chemical Reduction Derived):** Characterized by high isomeric purity but significant risk of residual transition metals (Fe/Zn) that poison downstream catalysts.

Product Profile

Parameter	Detail
CAS Number	1352882-51-9
Chemical Name	6-Chloro-5-ethoxypyridin-3-amine
Molecular Formula	C7H9ClN2O
Molecular Weight	172.61 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, EtOAc, DCM; Low solubility in Water

Synthesis-Driven Impurity Analysis

To establish valid QC parameters, one must understand the synthesis vector. The dominant route involves the nucleophilic aromatic substitution of 2,3-dichloro-5-nitropyridine followed by reduction.

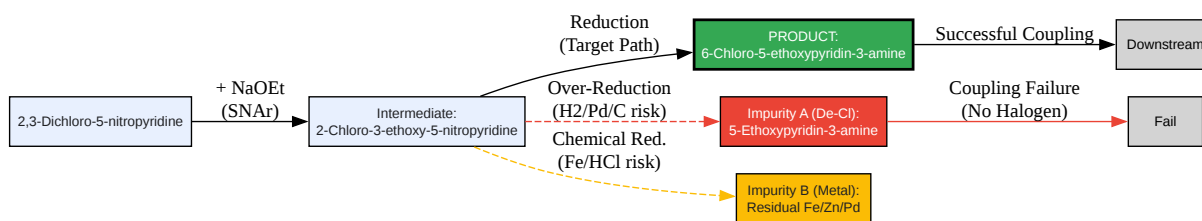
The Critical Impurity: 5-Ethoxypyridin-3-amine (De-Cl)

During the reduction of the nitro group to the amine, the chlorine atom at position 6 is susceptible to hydrogenolysis (hydrodechlorination).

- Impact: This impurity lacks the halogen handle required for the subsequent Buchwald-Hartwig or Suzuki coupling. It acts as a chain terminator or competitive inhibitor, reducing yield and complicating purification.

Visualization: Synthesis & Impurity Fate

The following diagram maps the synthesis pathway and the origin of critical impurities.



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Figure 1: Synthesis pathway illustrating the divergence between the target product and the critical "De-Cl" impurity during the reduction step.

Comparative Performance Guide

This section compares the performance of the product based on its impurity profile.

Comparative Data: Grade A vs. Grade B

The following data is based on a standard Buchwald-Hartwig coupling scenario (Product + Aryl Boronate/Amine -> Drug Intermediate).

Feature	Grade A (Hydrogenation)	Grade B (Iron Reduction)	Impact on Downstream Process
Primary Impurity	Des-chloro analog (0.5 - 2.0%)	Residual Iron (>200 ppm)	Des-chloro: Reduces yield; difficult to separate. Iron: Deactivates Pd- catalysts.
Assay (Titration)	>99.0%	97.0 - 98.5%	Lower assay in Grade B requires stoichiometry adjustment.
Color	White / Pale Yellow	Brown / Dark Yellow	Dark color in Grade B indicates oxidation/polymerizati on.
Coupling Yield	High (85-90%)if De-Cl <0.5%	Variable (50-80%)	Residual metals in Grade B cause catalyst poisoning.
Recommendation	Preferred for GMP/Late Stage	Acceptable for Early R&D (requires metal scavenging).	

Specification Recommendations

For optimal performance in drug development, the following specifications are recommended to bridge the gap between "Chemical Purity" and "Functional Purity."

Parameter	Acceptance Criteria (R&D)	Acceptance Criteria (GMP/Pharma)	Method
HPLC Purity	≥ 97.0%	≥ 99.0%	HPLC-UV (254 nm)
De-Cl Impurity	≤ 1.0%	≤ 0.15%	HPLC / LC-MS
Nitro Precursor	≤ 0.5%	≤ 0.10%	HPLC (Genotox Alert)
Residual Pd/Fe	Not Tested	≤ 20 ppm	ICP-MS
Water (KF)	≤ 1.0%	≤ 0.5%	Karl Fischer

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the critical "De-Cl" impurity (5-ethoxypyridin-3-amine) from the main peak.

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μm) or equivalent.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Detection: UV at 254 nm (primary) and 220 nm.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% -> 90% B

- 15-20 min: 90% B
- 20-21 min: 90% -> 5% B

System Suitability:

- Resolution between De-Cl Impurity (RT ~4.5 min) and Main Peak (RT ~6.2 min) must be > 2.0.

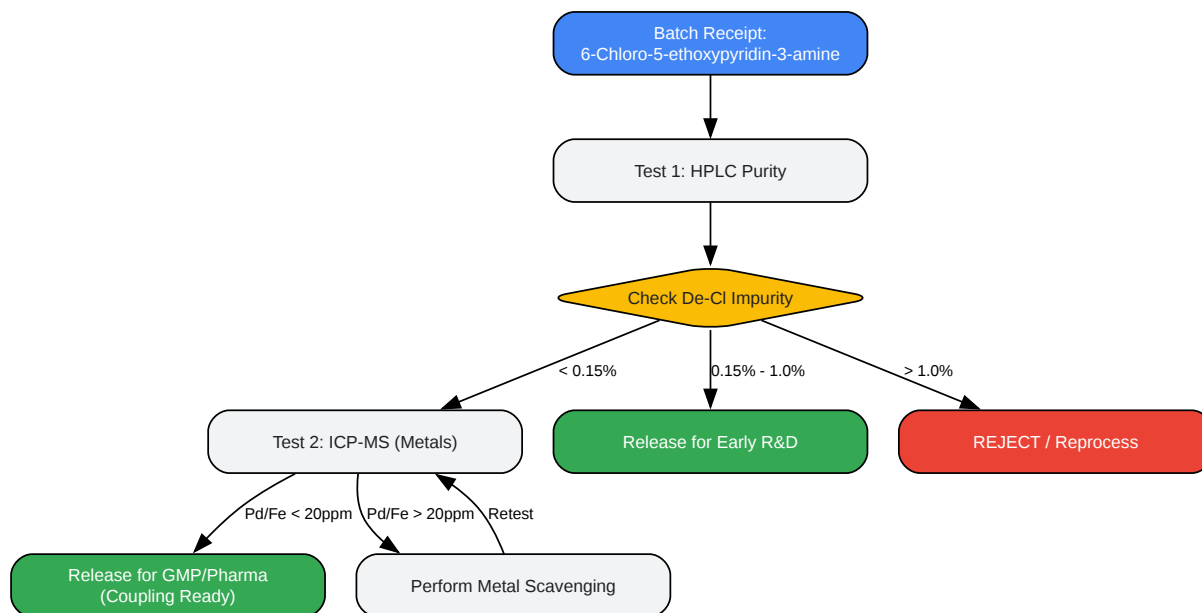
Metal Scavenging Protocol (For Grade B Material)

If sourcing Grade B material (Iron reduction), use this protocol to prevent catalyst poisoning in the next step:

- Dissolve crude amine in Ethyl Acetate (10 vol).
- Add SiliaMetS® Thiol or activated charcoal (10 wt%).
- Stir at 50°C for 2 hours.
- Filter through a Celite pad.
- Concentrate filtrate to obtain treated material.

Decision Logic for QC

Use this workflow to determine if a batch is suitable for your specific development stage.



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Figure 2: Quality Control Decision Tree for releasing batches based on impurity thresholds.

References

- National Institutes of Health (NIH). (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. PubMed Central. Retrieved from [[Link](#)]
- MDPI. (2023). Development of Analytical Quality by Design Compliant Chromatography Method for Impurities Determination. Retrieved from [[Link](#)]

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